molecular formula C35H52O6Si B13858414 methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate

methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate

Cat. No.: B13858414
M. Wt: 596.9 g/mol
InChI Key: OLKPOVZVIGXVRC-TUBWMVHPSA-N
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Description

Methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate is a complex organic compound that features a cyclopentyl ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate typically involves multiple steps:

    Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl(diphenyl)silyl group: This step often involves silylation reactions using tert-butyl(diphenyl)silyl chloride in the presence of a base.

    Attachment of the oxan-2-yloxy group: This can be done through etherification reactions.

    Final esterification: The heptanoate ester is formed through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminum hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like halides or other nucleophiles in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new silyl ethers or other substituted products.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of biological pathways involving silyl ethers.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and other molecular interactions. The silyl ether group can protect hydroxyl groups during synthetic transformations, allowing for selective reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate
  • Methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyldiphenylsilyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]octanoate

Uniqueness

The unique combination of functional groups in methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate provides distinct chemical properties that can be exploited in various synthetic and research applications.

Properties

Molecular Formula

C35H52O6Si

Molecular Weight

596.9 g/mol

IUPAC Name

methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate

InChI

InChI=1S/C35H52O6Si/c1-35(2,3)42(27-17-9-7-10-18-27,28-19-11-8-12-20-28)40-26-30-29(21-13-5-6-14-22-33(37)38-4)31(36)25-32(30)41-34-23-15-16-24-39-34/h7-12,17-20,29-32,34,36H,5-6,13-16,21-26H2,1-4H3/t29-,30-,31+,32-,34?/m1/s1

InChI Key

OLKPOVZVIGXVRC-TUBWMVHPSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3[C@@H](C[C@@H]([C@@H]3CCCCCCC(=O)OC)O)OC4CCCCO4

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(C3CCCCCCC(=O)OC)O)OC4CCCCO4

Origin of Product

United States

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